Kinase Selectivity Fingerprint: Unsubstituted Core vs. 6-Ethyl Analog
In class-level comparisons, the unsubstituted 2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine demonstrates a broader kinase inhibition profile compared to its 6-ethyl substituted analog (CAS 2549000-33-9). While the 6-ethyl derivative is reported to be a potent inhibitor of specific tyrosine kinases implicated in cancer progression, the unsubstituted parent compound has shown inhibitory activity against a wider range of cyclin-dependent kinases (CDKs) . This divergent selectivity suggests a distinct mechanism of action. The following data summarizes the observed class-level trends, though direct, quantitative head-to-head data for the target compound itself is limited in the public domain.
| Evidence Dimension | Kinase Inhibitory Profile |
|---|---|
| Target Compound Data | Reported to inhibit CDKs (specific IC50 not publicly available for this exact CAS number) . |
| Comparator Or Baseline | CAS 2549000-33-9 (2-[(1-{6-ethylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine). Reported as a potent inhibitor of certain tyrosine kinases [1]. |
| Quantified Difference | Qualitative difference in kinase target engagement: CDK family vs. specific tyrosine kinases. |
| Conditions | In vitro kinase inhibition assays, specific cell line context not detailed in available technical datasheets. |
Why This Matters
For researchers building kinase selectivity panels, the unsubstituted parent compound offers a distinct selectivity starting point compared to its alkylated analogs, enabling SAR exploration across the kinome.
- [1] Kuujia.com. Cas no 2549000-33-9 (2-[(1-{6-ethylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine) - Technical Datasheet. View Source
